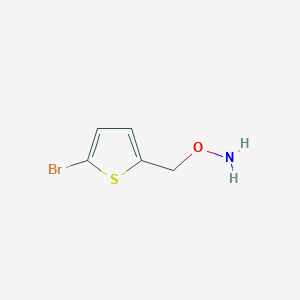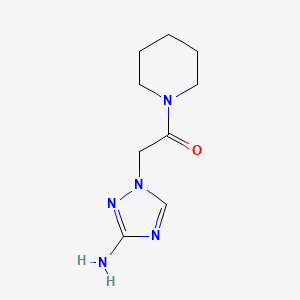
3-Amino-6-fluoropyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-fluoropyridine-2-carbonitrile: is a fluorinated pyridine derivative with the molecular formula C6H4FN3 and a molecular weight of 137.11 g/mol . This compound is characterized by the presence of an amino group at the 3-position, a fluorine atom at the 6-position, and a nitrile group at the 2-position of the pyridine ring. It is primarily used in research and development, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-fluoropyridine-2-carbonitrile typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted to introduce the amino and nitrile groups.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-fluoropyridine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic aromatic substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine.
Oxidation: The amino group can be oxidized to a nitro group.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Nucleophilic substitution: Products depend on the nucleophile used.
Reduction: 3-Amino-6-fluoropyridine-2-amine.
Oxidation: 3-Nitro-6-fluoropyridine-2-carbonitrile.
Scientific Research Applications
Chemistry: 3-Amino-6-fluoropyridine-2-carbonitrile is used as a building block in the synthesis of various heterocyclic compounds and fluorinated molecules .
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development .
Medicine: This compound is explored for its potential in developing pharmaceuticals, particularly those targeting central nervous system diseases .
Industry: It is used in the production of advanced materials, including those with unique electronic and photonic properties .
Mechanism of Action
The specific mechanism of action for 3-Amino-6-fluoropyridine-2-carbonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electron-withdrawing properties .
Comparison with Similar Compounds
3-Fluoro-2-pyridinecarbonitrile: Similar structure but lacks the amino group.
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: Contains additional chlorine atoms and is used in different applications.
Uniqueness: 3-Amino-6-fluoropyridine-2-carbonitrile is unique due to the combination of its amino, fluorine, and nitrile groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and development.
Properties
IUPAC Name |
3-amino-6-fluoropyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZNTZRVQFDEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Nitrophenyl)methyl]piperidine](/img/structure/B13532263.png)










